Einecs 301-937-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 301-937-0 is a unique identifier for a chemical substance listed in the European Union’s regulatory database. Based on contextual clues from the evidence, EINECS 301-937-0 may belong to a class of fluorinated or halogenated organic compounds, such as perfluorinated quaternary ammonium salts or chlorinated aromatic derivatives, which are frequently studied for their industrial and environmental impacts .

Properties

CAS No. |

94087-42-0 |

|---|---|

Molecular Formula |

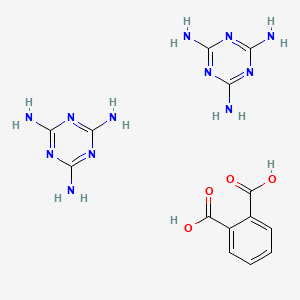

C14H18N12O4 |

Molecular Weight |

418.37 g/mol |

IUPAC Name |

phthalic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C8H6O4.2C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);2*(H6,4,5,6,7,8,9) |

InChI Key |

HGXSXPWOOWFPMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 301-937-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Einecs 301-937-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are valuable for further applications in research and industry .

Scientific Research Applications

Einecs 301-937-0 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it plays a role in biochemical studies and assays. In medicine, it is investigated for its potential therapeutic properties and mechanisms of action. In industry, it is utilized in the production of various commercial products and materials .

Mechanism of Action

The mechanism of action of Einecs 301-937-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights key parameters for EINECS 301-937-0 (inferred) and similar compounds:

Key Observations :

Environmental and Regulatory Considerations

- Read-Across Models : Predictive toxicology methods like RASAR (Read-Across Structure Activity Relationships) leverage structural similarities between EINECS compounds and labeled analogs to assess hazards. For example, 1,387 labeled chemicals can predict risks for 33,000 unlabeled EINECS substances .

- Regulatory Gaps: Limited experimental data for this compound necessitate reliance on computational models, though these may underestimate niche toxicity pathways .

Biological Activity

Einecs 301-937-0 , also known as (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and detailed research findings.

| Property | Value |

|---|---|

| CAS No. | 84145-41-5 |

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | (Z)-N-ethyl-2-(6-methylpyridin-3-yl)ethenamine |

| InChI Key | DWCXVXSMSLSVHF-SREVYHEPSA-N |

The biological activity of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to a cascade of biochemical events that may result in therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and microbial growth.

Antimicrobial Properties

Research has indicated that (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For example, the compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine can induce apoptosis in cancer cell lines. It appears to interfere with critical signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to reduced viability of cancer cells.

Case Study 1: In Vitro Antimicrobial Testing

A study conducted on the antimicrobial efficacy of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine involved testing against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, revealing that the compound had a lower MIC compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Efficacy Assessment

In another study focusing on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine. The results showed a dose-dependent decrease in cell viability across all tested lines, with significant induction of apoptosis confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.